molecular formula C8H9NO2 B181732 3-Amino-2-methylbenzoic acid CAS No. 52130-17-3

3-Amino-2-methylbenzoic acid

Cat. No.: B181732
CAS No.: 52130-17-3
M. Wt: 151.16 g/mol
InChI Key: BYHMLZGICSEKIY-UHFFFAOYSA-N
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Description

3-Amino-2-methylbenzoic acid is an organic compound with the molecular formula C8H9NO2. It is a derivative of benzoic acid, where the amino group is positioned at the third carbon and a methyl group at the second carbon of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Synthetic Routes and Reaction Conditions:

    From 2-Chloro-m-xylene: One method involves adding 2-chloro-m-xylene to an acetic acid solvent with sodium acetate as a catalyst. The mixture is heated to 80-100°C, followed by the addition of hydroperoxidation.

    From 3-Nitryl-2-methylbenzoic Acid: Another method uses 3-nitryl-2-methylbenzoic acid as the starting material. This compound undergoes liquid phase catalytic hydrogenation to produce this compound.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino group can be converted to a nitro group.

    Reduction: The compound can be reduced to form various derivatives, such as 3-amino-2-methylbenzyl alcohol.

    Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents like halogens and alkylating agents are used under controlled conditions.

Major Products:

Scientific Research Applications

3-Amino-2-methylbenzoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of dyes and pigments.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-amino-2-methylbenzoic acid involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, depending on its structural modifications. The pathways involved include the disruption of cell membrane integrity and inhibition of microbial growth .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

3-amino-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHMLZGICSEKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52130-17-3
Record name 3-Amino-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52130-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 52130-17-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750188
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

2-Methyl-3-nitrobenzoic acid (5 g) is dissolved in ethanol (50 ml) and the mixture is subjected to catalytic reduction with 5% palladium carbon (0.25 g) at room temperature for 5 hours. The catalyst is removed by filtration, and the filtrate is concentrated to give 3-amino-2-methylbenzoic acid (4.4 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
0.25 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the solubility characteristics of 3-Amino-2-methylbenzoic acid?

A1: this compound exhibits varying solubility in different solvents. Its solubility increases with temperature in common solvents like methanol, ethanol, and propanol. This information is crucial for developing solutions and formulations involving this compound. []

Q2: How does this compound contribute to the formation of unique nanostructures?

A2: This compound plays a crucial role in constructing cyclic peptide nanotubes with tunable interiors. Incorporating this compound within the peptide sequence introduces a functional group inside the nanotube without hindering its structural integrity. This modification allows for controlled growth and compatibility with polymer processing techniques, paving the way for applications like molecularly defined porous membranes. []

Q3: What is the significance of the sublimation thermodynamics of this compound?

A3: Understanding the sublimation thermodynamics of this compound is essential for processes like purification and deposition. Studies using the Knudsen mass-loss effusion technique have determined its vapor pressure at various temperatures, allowing for the calculation of key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of sublimation. These parameters are crucial for optimizing processes that involve phase transitions of this compound. []

Q4: How does this compound contribute to the development of liquid crystals?

A4: this compound acts as a central building block for synthesizing asymmetric bent-core liquid crystals. By attaching various aromatic rings to this core via ester and imine linkages, researchers have created liquid crystal molecules exhibiting smectic (SmA and SmC) and nematic phases. Notably, these materials exhibit "de Vries-like" properties, characterized by minimal layer shrinkage during the SmA-SmC transition. This characteristic makes them attractive for applications in ferroelectric liquid crystal displays. []

Q5: How is this compound utilized in the synthesis of organometallic compounds?

A5: This compound serves as an effective imido-releasing agent in synthesizing organoimido-derivatized hexamolybdates. The resulting compounds, incorporating a remote carboxyl group, exhibit interesting supramolecular assembly behaviors due to hydrogen bonding interactions. The diverse structural arrangements observed in these hexamolybdate derivatives highlight the potential of this compound as a building block for creating functional materials with tailored properties. []

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